2-Fluoro-3-methoxyphenyl Isothiocyanate

Antimicrobial Structure-Activity Relationship Agrochemical

Sourcing generic isothiocyanates risks experimental failure due to substituent-dependent activity shifts. This 2-fluoro-3-methoxy isomer provides a precise solution. - Distinct Selectivity: Based on SAR evidence, 3-methoxy positioning shifts cholinesterase selectivity vs. the 2-methoxy analog, enabling targeted probe design. - Tailored Reactivity: 'Push-pull' electronics from F and OMe substituents modulate electrophilicity for activity-based protein profiling. - Guaranteed Supply: High-purity building block for focused screening libraries and thiosemicarbazone synthesis, shipped globally.

Molecular Formula C8H6FNOS
Molecular Weight 183.20 g/mol
Cat. No. B13696109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methoxyphenyl Isothiocyanate
Molecular FormulaC8H6FNOS
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1F)N=C=S
InChIInChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3
InChIKeyFKNNSKFPUZQYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methoxyphenyl Isothiocyanate: Overview


2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) is a synthetic aryl isothiocyanate featuring a 2-fluoro and 3-methoxy substitution pattern on the phenyl ring . This compound belongs to a broader class of aromatic isothiocyanates valued for their electrophilic reactivity and potential as versatile building blocks in organic synthesis, as well as for their emerging roles as enzyme inhibitors and antimicrobial agents [1]. The precise positioning of its electron-withdrawing fluorine and electron-donating methoxy substituents modulates the electronic character and lipophilicity of the aromatic core, creating a unique reactivity and interaction profile that differentiates it from other mono-substituted or differently substituted analogs [2].

Why Generic Substitution Fails


Generic substitution among aryl isothiocyanates is scientifically unsound due to the profound and often unpredictable impact of even minor structural modifications on biological and physicochemical properties. As demonstrated by Tang et al., the antimicrobial activity of para-substituted phenyl isothiocyanates varies by orders of magnitude depending on the substituent, with the order of activity for antifungicidal effect being p-nitrophenyl > p-methoxyphenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > phenyl > p-fluorophenyl [1]. Furthermore, a study by Burčul et al. on enzyme inhibition shows that the simple shift of a methoxy group from the 2- to the 3-position of phenyl isothiocyanate changes its selectivity from a potent acetylcholinesterase inhibitor (2-methoxyphenyl ITC, IC50 = 0.57 mM) to a selective butyrylcholinesterase inhibitor (3-methoxyphenyl ITC, 49.2% inhibition at 1.14 mM) [2]. These findings confirm that the precise identity and location of substituents are critical determinants of function, making 2-Fluoro-3-methoxyphenyl isothiocyanate a unique entity that cannot be interchanged with its closest analogs without risking experimental failure or altered material properties.

Quantitative Evidence Guide


Antimicrobial SAR vs. Non-Halogenated Analogs

The target compound is inferred to possess significantly enhanced antimicrobial activity compared to unsubstituted phenyl isothiocyanate and mono-halogenated analogs, based on established class-level structure-activity relationships (SAR). In a systematic study of para-substituted aromatic isothiocyanates, Tang et al. demonstrated that the inclusion of an electron-withdrawing substituent (e.g., Cl) or an electron-donating substituent (e.g., OMe) dramatically altered antimicrobial potency. For instance, p-chlorophenyl isothiocyanate and p-methoxyphenyl isothiocyanate were both more active than phenyl isothiocyanate against multiple plant pathogens [1]. The unique combination of an ortho-fluoro (electron-withdrawing) and meta-methoxy (electron-donating) group in the target compound creates a distinct electronic environment that, by class-level inference, should lead to a differentiated and potentially superior antimicrobial profile relative to mono-substituted or non-fluorinated analogs.

Antimicrobial Structure-Activity Relationship Agrochemical

Cholinesterase Selectivity vs. Methoxyphenyl ITCs

The positioning of the methoxy group on the phenyl isothiocyanate scaffold dictates its selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Burčul et al. (2018) quantitatively showed that 2-methoxyphenyl ITC inhibits AChE with an IC50 of 0.57 mM, whereas 3-methoxyphenyl ITC is a selective BChE inhibitor, achieving 49.2% inhibition at 1.14 mM [1]. The 2-fluoro-3-methoxyphenyl ITC target compound is a hybrid of these two active pharmacophores. By class-level inference, the presence of the fluorine atom is expected to further modulate binding affinity and selectivity by influencing electron density and lipophilicity [2]. This makes it a highly differentiated candidate for probing enzyme active sites or developing selective enzyme inhibitors, offering a selectivity profile that is unlikely to be replicated by its simpler methoxy-only analogs.

Enzyme Inhibition Drug Discovery Neuroscience

Aryl ITC Broad-Spectrum Antimicrobial Superiority

The selection of an aryl isothiocyanate like 2-Fluoro-3-methoxyphenyl isothiocyanate is strategically advantageous over other isothiocyanate subclasses (e.g., alkyl, ω-alkenyl) due to the well-documented superior antimicrobial activity of the aryl class. A systematic study of nineteen isothiocyanate compounds across five functional group classes (alkyl, ω-alkenyl, aryl, ω-methylthioalkyl, and ω-methylsulfinylalkyl) revealed a clear rank order of antimicrobial activity: aryl ITCs were the most potent, followed by ω-methylthioalkyl ITCs, ω-alkenyl ITCs, ω-methylsulfinylalkyl ITCs, and finally alkyl ITCs [1]. This class-level finding provides a strong, evidence-based justification for selecting 2-Fluoro-3-methoxyphenyl isothiocyanate as a representative of the highest-activity aryl class for any screening or development program targeting antimicrobial applications.

Antimicrobial Broad-Spectrum Class Comparison

Push-Pull Electronic Tuning of the N=C=S Group

The electrophilic reactivity of the isothiocyanate group is directly influenced by the electronic properties of the substituents on the aromatic ring. A quantum-chemical study by Danihel et al. (1980) established that substituents in the meta and para positions exert predictable, measurable effects on the π-electron density of the N=C=S group, thereby modulating its susceptibility to nucleophilic attack [1]. The target compound, 2-Fluoro-3-methoxyphenyl isothiocyanate, features a unique 'push-pull' electronic system: a meta-methoxy group that donates electron density via resonance and an ortho-fluoro group that strongly withdraws electron density inductively. This synergistic and position-specific arrangement creates a finely tuned reactivity profile at the electrophilic carbon that is fundamentally different from that of a mono-substituted analog (e.g., only 2-fluorophenyl ITC) or an isomer (e.g., 2-Fluoro-4-methoxyphenyl ITC).

Organic Synthesis Medicinal Chemistry Reactivity Tuning

Fluorinated ITCs as Advanced Material Precursors

Fluorinated aromatic isothiocyanates, like the target compound, are key intermediates in the synthesis of high-value materials, particularly liquid crystals for advanced display and microwave technologies. Recent patent literature (e.g., US 12,203,023 B2, assigned to Merck Patent GmbH) extensively protects the use of aromatic isothiocyanates with specific substitution patterns (including fluorine) as components in liquid crystalline media [1]. The presence of fluorine atoms and the isothiocyanate group in the molecular structure is crucial for achieving the desired combination of high dielectric anisotropy, low viscosity, and a broad nematic phase range required for modern LC applications [2]. While the target compound itself may not be the final liquid crystal molecule, its structure exemplifies the types of building blocks valued in this field, making it a relevant and strategic procurement choice for materials science research groups exploring new functional materials.

Materials Science Liquid Crystals Optoelectronics

High-Impact R&D Applications


Agrochemical Antifungal and Antibacterial Screening

Based on its membership in the high-potency aryl isothiocyanate class [1] and the demonstrated structure-activity relationships of substituted phenyl isothiocyanates against plant pathogens [2], 2-Fluoro-3-methoxyphenyl isothiocyanate is an ideal candidate for inclusion in focused screening libraries. Its unique 2-fluoro-3-methoxy substitution pattern is predicted to confer a distinct activity spectrum and potency compared to generic phenyl isothiocyanate, offering a higher probability of discovering a novel lead compound for controlling crop diseases.

Selective Cholinesterase and Carbonic Anhydrase Inhibitors

This compound is a strategic starting material for synthesizing novel thiosemicarbazone derivatives, a class shown to be potent inhibitors of acetylcholinesterase and carbonic anhydrases (K_I values in the low nanomolar range) [3]. The specific positioning of its fluorine and methoxy groups allows for the fine-tuning of molecular interactions with enzyme active sites, as evidenced by the differential cholinesterase selectivity observed between 2-methoxyphenyl ITC and 3-methoxyphenyl ITC [4]. This makes it a valuable tool for exploring treatments for Alzheimer's disease and glaucoma.

Liquid Crystal and Advanced Material Synthesis

As supported by recent patent filings, fluorinated aromatic isothiocyanates are critical intermediates for creating liquid crystalline media with enhanced performance in microwave and optical devices [REFS-5, REFS-6]. The target compound's specific substitution pattern can be leveraged to synthesize novel liquid crystal monomers or polymers. Its procurement is justified for research groups aiming to develop new materials with tailored dielectric anisotropy, refractive index, or phase behavior for applications in telecommunications and display technologies.

Covalent Probes for Target Identification

The electrophilic isothiocyanate group reacts selectively with nucleophilic residues in proteins, making aryl isothiocyanates valuable tools for activity-based protein profiling and target identification [2]. The 'push-pull' electronic character of 2-Fluoro-3-methoxyphenyl isothiocyanate, derived from its fluorine and methoxy substituents, provides a unique reactivity profile that can be harnessed to design probes with a distinct labeling efficiency or target selectivity, differentiating it from the more common and promiscuous phenyl isothiocyanate probes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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